2-Bromo-3,4-dichloropyridine
Overview
Description
2-Bromo-3,4-dichloropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrCl2N It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by bromine and chlorine atoms
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .
Mode of Action
The mode of action of 2-Bromo-3,4-dichloropyridine likely involves its participation in chemical reactions as a halogenated pyridine. In Suzuki–Miyaura coupling reactions, for example, the bromine and chlorine atoms on the pyridine ring could potentially be displaced by organoboron reagents, leading to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dichloropyridine typically involves halogenation reactions. One common method starts with 3,4-dichloropyridine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-dichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids or esters.
Reduction: The compound can be reduced to form 3,4-dichloropyridine or other derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds or other complex aromatic structures.
Reduction: 3,4-dichloropyridine or partially reduced derivatives.
Scientific Research Applications
2-Bromo-3,4-dichloropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials due to its reactivity and functional group compatibility.
Comparison with Similar Compounds
- 2-Bromo-4-chloropyridine
- 3-Bromo-2,4-dichloropyridine
- 2,6-Dichloropyridine
Comparison: 2-Bromo-3,4-dichloropyridine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and selectivity in chemical reactions Compared to 2-Bromo-4-chloropyridine, it offers different steric and electronic properties, making it suitable for distinct synthetic applications
Properties
IUPAC Name |
2-bromo-3,4-dichloropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLWOYZFLSMHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.